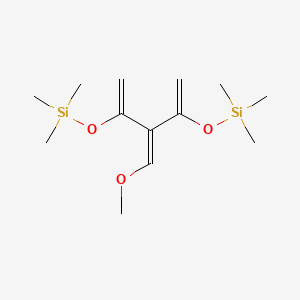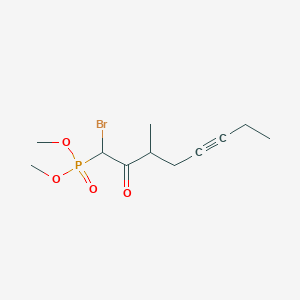![molecular formula C12H16O3 B14370517 4-[(2-Methoxyphenyl)methoxy]butan-2-one CAS No. 90033-47-9](/img/structure/B14370517.png)
4-[(2-Methoxyphenyl)methoxy]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methoxyphenyl)methoxy]butan-2-one, also known as Anisylacetone, is an organic compound with the molecular formula C11H14O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a butanone structure. This compound is known for its sweet, floral, and fruity odor, often used in flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-[(2-Methoxyphenyl)methoxy]butan-2-one can be synthesized through the condensation of acetone with anisaldehyde, followed by hydrogenation in the presence of a palladium catalyst . The reaction conditions typically involve:
Condensation: Mixing acetone and anisaldehyde in the presence of a base.
Hydrogenation: Using a palladium catalyst under hydrogen gas to reduce the intermediate product to the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors for the condensation and hydrogenation steps.
Catalyst Recovery: Efficient recovery and reuse of the palladium catalyst to minimize costs.
Purification: Distillation or crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methoxyphenyl)methoxy]butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 4-[(2-Methoxyphenyl)methoxy]butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone:
Raspberry Ketone Methyl Ether: Shares the methoxyphenyl group but differs in the ketone structure.
p-Methoxybenzylacetone: Another compound with a methoxyphenyl group but different connectivity.
Uniqueness
4-[(2-Methoxyphenyl)methoxy]butan-2-one stands out due to its specific combination of a methoxyphenyl group and a butanone structure, giving it unique chemical and physical properties. Its pleasant odor and potential biological activities make it valuable in various applications .
Eigenschaften
CAS-Nummer |
90033-47-9 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-[(2-methoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C12H16O3/c1-10(13)7-8-15-9-11-5-3-4-6-12(11)14-2/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
ZVMLOEQEIOGVRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCOCC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)




![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)



![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
